1-(2-Bromoethyl)-6-methoxyindan
Description
1-(2-Bromoethyl)-6-methoxyindan is a brominated indan derivative featuring a methoxy substituent at the 6-position of the bicyclic indan ring system. While specific data on this compound are absent in the provided evidence, its structure suggests utility as an intermediate in pharmaceutical or organic synthesis. The indan scaffold (a fused benzene and cyclopentane ring) differentiates it from simpler benzene-based bromoethyl analogs. The methoxy group likely enhances electron density, influencing reactivity in substitution or coupling reactions. Molecular weight is estimated at 241.14 g/mol (C₁₁H₁₃BrO), assuming a bromoethyl chain and methoxy substitution. Storage conditions are inferred to require refrigeration (0–6°C), aligning with stability trends for bromoethyl compounds .
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-6-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15BrO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7H2,1H3 |
InChI Key |
MLCVRPVHVKILSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2CCBr)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related bromoethyl aromatic compounds is outlined below:
Key Differences:
Substituent Effects :
- Methoxy (electron-donating) vs. chloro , difluoro , or nitro (electron-withdrawing): This alters electrophilic substitution preferences. Methoxy groups may direct reactions to specific positions on the indan ring.
Applications :
- Simple bromoethylbenzenes (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) are documented in pharmaceutical synthesis (e.g., naratriptan hydrochloride via sulfonation ).
- The indan derivative’s bicyclic structure may target central nervous system (CNS) drug candidates, as indan motifs appear in serotonin receptor modulators.
Stability : Bromoethyl compounds generally require cold storage to prevent decomposition , though the indan core’s rigidity might enhance thermal stability compared to benzene derivatives.
Research Findings and Data
- Synthetic Challenges : Bromoethylation of indan derivatives may face steric hindrance due to the fused ring system, unlike linear benzene analogs.
- Reactivity : The methoxy group in 6-methoxyindan could facilitate nucleophilic aromatic substitution (NAS) at the 4- or 5-positions, whereas nitro-substituted analogs (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) favor electrophilic pathways .
- Economic Factors: Bromoethyl reagents with simple substituents (e.g., chloro, difluoro) are priced at JPY 5,900–16,500 per gram depending on scale . The indan variant’s cost is likely higher due to synthetic complexity.
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